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Study Model / Aspartame Dosage & Key Findings on Gut Metabolic & Health
Type Duration Microbiota Findings

| Diet-Induced Obese Rats Animal Study [1] [2] | 5-7 mg/kg/day 8 weeks [1] [2] | « t Total bacteria 1t
Enterobacteriaceae, Clostridium leptum ¢ Altered Firmicutes/Bacteroidetes ratio [1] [2] | * Impaired insulin
tolerance * Elevated fasting glucose * 1 Serum propionate (SCFA) [1] [2] | | Glioblastoma Mouse Model
Animal Study [3] | 50 mg/kg 15 days [3] | « | Relative abundance of Rikenellaceae family [3] | °
Upregulation of m6A-regulated genes (CDKN1A, MYC, TGFBI) in tumors * No significant effect on tumor
growth [3] | | Healthy Adults Human RCT [4] | ~0.425 g/day (14% of ADI) Two 14-day periods [4] | * No
significant changes in microbiota composition or SCFA production [4] | Findings not reported in this
secondary outcome analysis [4] | | Human Cohort Clinical Study [5] | Not Specified (Dietary intake) | ¢
Altered duodenal (small bowel) and stool microbiome ¢ Enriched pathway for cylindrospermopsin (a toxin)

in aspartame consumers [5] | Altered levels of circulating inflammatory markers [5] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed look at the methodologies

from two key studies.
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Rat Model of Diet-Induced Obesity [1] [2]

This protocol is designed to investigate the interaction between aspartame, diet, and host metabolism in an

obese phenotype.

e Animal Model: Male Sprague-Dawley rats were randomized into two dietary groups: standard chow
(12% kcal fat) or high-fat diet (60% kcal fat). Each group was further split into water control or
aspartame treatment. [2]

¢ Treatment: Aspartame was administered in drinking water at 60 mg/L, resulting in a daily intake of 5-
7 mg/kg body weight. This continued for 8 weeks. [1] [2]

e Sample Collection:

o Fecal Samples: Collected for analysis of gut microbial composition. [1]

o Blood Serum: Collected via cardiac puncture under anesthesia for metabolomics analysis. [2]

¢ Key Analyses:

o Gut Microbiota: Analysis of bacterial composition from fecal samples. [1]

o Serum Metabolomics: Analyzed using proton nuclear magnetic resonance spectroscopy (1H
NMR) to identify changes in metabolic pathways. [2]

o Metabolic Phenotyping: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT)
were performed to assess glucose metabolism. [2]

Mouse Model of Glioblastoma [3]

This protocol uses omics technologies to explore the link between aspartame, gut microbiota, and brain

tumor progression.

e Animal Model: 7-8 week-old female C57BL/6 mice were used. Glioblastoma was induced via
intracranial injection of lentiviral vectors carrying HrasG12V (oncogene) and shp53 (knocks down
tumor suppressor). [3]

o Treatment: Mice were randomly assigned to receive either normal water or drinking water with
aspartame (50 mg/kg) for 15 days. [3]

e Sample Collection:

o Fecal Samples: Collected for metagenomic sequencing.
o Brain/Tumor Samples: Collected after sacrifice for transcriptomic and m6A sequencing
(MeRIP-Seq). [3]

o Key Analyses:

o Metagenomic Sequencing: DNA from fecal samples was sequenced on an lllumina platform
to profile gut microbiota composition. [3]
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o RNA Sequencing (RNA-Seq) & m6A Sequencing (MeRIP-Seq): Used to analyze gene
expression and epigenetic modifications (N6 -methyladenosine) in tumor tissues. [3]

Proposed Signaling Pathways

The exact pathways are still being elucidated, but research suggests aspartame may influence host
physiology through metabolites produced by the gut microbiota. The following diagram illustrates a

proposed mechanistic pathway based on the reviewed studies.
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A proposed pathway for aspartame's physiological effects via gut microbiota. Aspartame consumption alters
microbial composition, which in turn affects the production of bacterial metabolites, leading to systemic host

effects.

Key Interpretations & Research Gaps

¢ Conflicting Results: The stark contrast between animal studies (showing significant effects) and
some human RCTs (showing minimal changes) highlights a major challenge in the field [4] [6]. This
may be due to dose, exposure time, or individual differences in baseline gut microbiota. The
concept of "responders" and "non-responders" to artificial sweeteners based on initial microbiome
makeup is gaining traction [6].

e Dose Considerations: Many animal studies use doses that, while low for animal models, may be
high relative to typical human consumption. Human trials often use doses reflective of the Acceptable
Daily Intake (ADI), which is 40 mg/kg body weight in the EU and US [7] [4].

¢ Mechanistic Insights: The link between aspartame-induced microbial changes and elevated serum
propionate is a compelling mechanism for the observed impaired insulin tolerance, as propionate is a
gluconeogenic substrate [1] [2]. The recent human finding of an enriched cylindrospermopsin toxin
pathway warrants further investigation into the potential toxicological consequences of aspartame
consumption [5].

Future Research Directions

To bridge existing knowledge gaps, future studies should prioritize:

¢ Long-term, large-scale human trials that account for individual microbiome variability.

¢ Dose-response studies to better define thresholds for biological effects.

¢ Further investigation into the gut-brain axis and the role of epigenetic modifications (like m6A) in
aspartame's potential effects on neurological health and disease [3].

e Comprehensive toxicological profiling of the microbial pathways, such as the cylindrospermopsin
pathway, that are altered by aspartame intake [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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